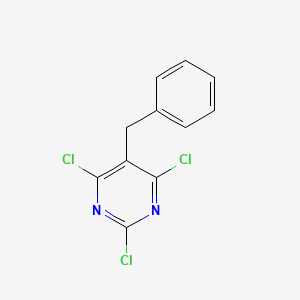

5-Benzyl-2,4,6-trichloropyrimidine

Description

Structure

2D Structure

3D Structure

Properties

CAS No. |

14273-79-1 |

|---|---|

Molecular Formula |

C11H7Cl3N2 |

Molecular Weight |

273.5 g/mol |

IUPAC Name |

5-benzyl-2,4,6-trichloropyrimidine |

InChI |

InChI=1S/C11H7Cl3N2/c12-9-8(10(13)16-11(14)15-9)6-7-4-2-1-3-5-7/h1-5H,6H2 |

InChI Key |

DUUCYJQQRKIAKM-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC=C(C=C1)CC2=C(N=C(N=C2Cl)Cl)Cl |

Origin of Product |

United States |

Reactivity and Mechanistic Investigations of 5 Benzyl 2,4,6 Trichloropyrimidine

Nucleophilic Aromatic Substitution (SNAr) Reactions of Chloropyrimidines

The pyrimidine (B1678525) ring is an electron-deficient aromatic system, making it inherently reactive towards nucleophiles. The presence of three electron-withdrawing chlorine atoms further activates the ring for SNAr reactions.

In 2,4,6-trichloropyrimidine (B138864), the chlorine atoms at the C-4 and C-6 positions are generally more reactive towards nucleophiles than the chlorine at the C-2 position. This is attributed to the greater activation by the para- and ortho-nitrogen atoms. The C-4 and C-6 positions are para and ortho, respectively, to one nitrogen and ortho to the other, while the C-2 position is flanked by two nitrogen atoms. The attack at C-4 (or C-6) results in a more stable Meisenheimer-like intermediate where the negative charge is delocalized over both nitrogen atoms.

For instance, the reaction of 2,4,6-trichloropyrimidine with various 4-substituted anilines primarily yields the 4-substituted-2,6-dichloropyrimidine. researchgate.net This preference for substitution at the C-4 position is a common feature in the chemistry of chloropyrimidines. researchgate.netstackexchange.com The presence of a benzyl (B1604629) group at the C-5 position is not expected to alter this inherent reactivity pattern significantly, although it may introduce steric hindrance that could influence the rate of reaction at the adjacent C-4 and C-6 positions. Studies on related 5-substituted pyrimidines have shown that the nature of the C-5 substituent can influence the regioselectivity. For example, in 5-chloro-2,4,6-trifluoropyrimidine, the electronegative chlorine atom at C-5 activates the ortho positions (C-4 and C-6) towards nucleophilic attack. nih.gov

The nature of the nucleophile plays a critical role in the outcome of SNAr reactions with 5-benzyl-2,4,6-trichloropyrimidine. Different nucleophiles exhibit varying degrees of reactivity and can lead to different substitution patterns.

Amines: Amines are common nucleophiles in pyrimidine chemistry. The reaction of 2,4,6-trichloropyrimidine with amines, such as ethanolamine (B43304) and diethanolamine, can lead to both mono- and disubstituted products. researchgate.net The basicity and steric bulk of the amine influence the reaction rate and the position of substitution. For example, reactions with aliphatic secondary amines and aromatic amines on 6-aryl-2,4-dichloropyrimidine show a strong preference for substitution at the C-4 position. researchgate.net

Alkoxides: Alkoxides are strong nucleophiles that readily displace chlorine atoms from the pyrimidine ring. In the synthesis of 4,6-bis(benzyloxy)-5-chloropyrimidine-2-carbonitrile, benzyloxide displaces the chlorine atoms at the C-4 and C-6 positions of a related pyrimidine derivative. arkat-usa.org

Cyanides: The displacement of chlorine by a cyanide group is a useful method for introducing a nitrile functionality. This has been demonstrated in the conversion of a sulfone-substituted pyrimidine to a pyrimidine-2-carbonitrile using KCN in MeCN. arkat-usa.org

The following table summarizes the reactivity of different nucleophiles with chloropyrimidines:

| Nucleophile | Reactivity | Selectivity | Typical Products |

| Amines | Moderate to High | Generally C-4 > C-2 | Mono- and di-substituted aminopyrimidines |

| Alkoxides | High | C-4/C-6 favored | Alkoxy- and dialkoxypyrimidines |

| Cyanides | Moderate | Can be position-specific | Cyanopyrimidines |

The substitution of the three chlorine atoms in 2,4,6-trichloropyrimidine typically occurs in a sequential manner. The first substitution is the fastest, with subsequent substitutions becoming progressively slower due to the deactivating effect of the newly introduced electron-donating group. The reaction conditions can be controlled to favor the formation of mono-, di-, or tri-substituted products. For example, the reaction of 2,4,6-trichloropyrimidine with phenoxide ions can yield mono-, di-, or trisubstituted pyrimidines depending on the reaction conditions.

Kinetic studies on the reaction of 2,4,6-trichloropyrimidine with pyridine (B92270) have shown that the displacement of halogens proceeds through the formation of N-pyridinium cations in successive steps. zenodo.org This stepwise mechanism allows for the isolation of intermediates and the selective synthesis of desired products.

The solvent plays a crucial role in SNAr reactions of chloropyrimidines, influencing both the reaction rate and the regioselectivity. Polar aprotic solvents like DMF and acetonitrile (B52724) are commonly used as they can solvate the cationic intermediate and accelerate the reaction. researchgate.netarkat-usa.org The choice of solvent can also affect the ratio of isomeric products. For instance, the reaction of 2,4,6-trichloropyrimidine with anilines shows a solvent-dependent ratio of the 4-substituted and 2-substituted products. researchgate.net

The kinetics of these reactions are typically second order, being first order in both the substrate and the nucleophile. zenodo.org The rate of reaction is influenced by the electron-releasing nature of the nucleophile, with stronger nucleophiles reacting faster. zenodo.org

Cross-Coupling Reactions for Carbon-Chlorine Bond Functionalization

In addition to SNAr reactions, the chlorine atoms on the pyrimidine ring can be functionalized using transition metal-catalyzed cross-coupling reactions. These methods provide a powerful tool for the formation of carbon-carbon and carbon-heteroatom bonds.

The Suzuki-Miyaura coupling is a versatile and widely used method for the formation of C-C bonds. In the context of this compound, this reaction allows for the selective arylation of the pyrimidine ring. The reactivity of the different chlorine atoms in the coupling reaction can be controlled to achieve regioselective substitution.

Studies on related halopyrimidines have demonstrated the feasibility of Suzuki-Miyaura coupling. For example, 5-(4-bromophenyl)-4,6-dichloropyrimidine (B57207) has been successfully coupled with various arylboronic acids using a Pd(PPh3)4 catalyst. mdpi.com The reaction conditions, including the choice of base and solvent, are critical for achieving good yields. mdpi.com It has been noted that electron-rich boronic acids tend to give better yields in these coupling reactions. mdpi.com The pyrimidine ring is generally an excellent substrate for cross-coupling reactions due to its electron-deficient nature. researchgate.net

The following table outlines a typical set of conditions for Suzuki-Miyaura coupling of a dichloropyrimidine derivative:

| Component | Example |

| Substrate | 5-(4-bromophenyl)-4,6-dichloropyrimidine |

| Coupling Partner | Arylboronic acid |

| Catalyst | Pd(PPh3)4 (5 mol%) |

| Base | K3PO4 |

| Solvent | 1,4-Dioxane |

| Temperature | 70-80 °C |

Derivatization Strategies and Scaffold Diversification Based on 5 Benzyl 2,4,6 Trichloropyrimidine

Synthesis of Polysubstituted Pyrimidine (B1678525) Derivatives

The chlorine atoms at the 2, 4, and 6 positions of the 5-benzyl-2,4,6-trichloropyrimidine ring are susceptible to nucleophilic aromatic substitution (SNAr) reactions. This reactivity allows for the sequential and regioselective introduction of various substituents, leading to a wide array of polysubstituted pyrimidine derivatives. The substitution pattern is influenced by the nature of the nucleophile, reaction conditions, and the inherent electronic properties of the pyrimidine core.

For instance, reactions with amine nucleophiles can lead to the formation of mono-, di-, or tri-substituted amino-pyrimidines. The regioselectivity of these substitutions is a key consideration. Generally, the chlorine at the 4-position is the most activated towards nucleophilic attack, followed by the 6-position, and then the 2-position. This hierarchy is due to the combined electron-withdrawing effects of the two ring nitrogen atoms. However, steric hindrance from the adjacent 5-benzyl group can influence the accessibility of the 4- and 6-positions, sometimes favoring substitution at the less sterically encumbered 2-position, especially with bulky nucleophiles. nih.gov

The synthesis of various polysubstituted pyrimidines has been explored, demonstrating the versatility of the trichloropyrimidine scaffold. For example, the reaction of 2,4,6-trichloropyrimidine (B138864) with different nucleophiles has been used to create libraries of compounds with potential biological activities. researchgate.net

| Reactant | Nucleophile | Product(s) | Key Findings |

|---|---|---|---|

| 5-Chloro-2,4,6-trifluoropyrimidine | Ammonia | 4-Amino-5-chloro-2,6-difluoropyrimidine and 2-Amino-5-chloro-4,6-difluoropyrimidine | Reaction yields a mixture of isomers, with the 4-substituted product being major. researchgate.netsemanticscholar.org |

| 2,4,5-Trichloropyrimidine | Pyrrolidine (B122466) | 2,5-Dichloro-4-(pyrrolidin-1-yl)pyrimidine | Reaction in HPMC/water shows high regioselectivity for the 4-position. rsc.org |

| 2,4,6-Trichloropyrimidine | bis(4-methoxybenzyl)amine | Polysubstituted pyrimidine derivative | Part of a multi-step synthesis for a cyclin-dependent kinase inhibitor. researchgate.net |

Incorporation into Fused Heterocyclic Systems (e.g., Pyrrolopyrimidines)

The functional groups introduced onto the this compound scaffold can be further manipulated to construct fused heterocyclic systems. A prominent example is the synthesis of pyrrolopyrimidines, which are known to exhibit a wide range of biological activities.

One common strategy involves the initial substitution of one or more chlorine atoms with a suitable nucleophile that contains a functional group capable of participating in a subsequent cyclization reaction. For instance, reaction with an amino acid derivative can introduce both an amino and a carboxyl group, which can then be cyclized to form a pyrrolone ring fused to the pyrimidine core.

Another approach involves the reaction of a substituted pyrimidine with a species that can form the pyrrole (B145914) ring in a single step. For example, a di-substituted pyrimidine could react with a reagent that provides the remaining atoms needed to form the fused five-membered ring. The specific reaction conditions and the nature of the substituents on both the pyrimidine and the reacting partner will dictate the final structure of the pyrrolopyrimidine. Recent research has focused on developing efficient, one-pot syntheses of such fused systems, often employing green chemistry principles. The synthesis of novel pyrrolopyrimidine derivatives has been shown to yield compounds with potential as antioxidant and anti-inflammatory agents. nih.gov

Design and Synthesis of Novel Pyrimidine-Based Molecular Scaffolds

The this compound core serves as an excellent starting point for the design and synthesis of novel molecular scaffolds. By strategically manipulating the substitution pattern and introducing diverse functional groups, chemists can create three-dimensional structures with tailored properties. These novel scaffolds can then be used as templates for the development of new drugs or functional materials.

The concept of "scaffold hopping" can be applied, where the core pyrimidine structure is modified to mimic the biological activity of a known compound while possessing a different chemical backbone. elsevierpure.com This approach can lead to compounds with improved properties, such as enhanced potency, better selectivity, or a more favorable pharmacokinetic profile.

Furthermore, the introduction of functionalities that allow for orthogonal chemistries can lead to the creation of complex molecular architectures. For example, one chlorine atom could be replaced with a group amenable to click chemistry, while another is substituted via a Suzuki coupling, and the third via a nucleophilic substitution. This allows for a high degree of control over the final structure of the molecule. The development of such versatile building blocks is crucial for advancing drug discovery and materials science. nih.govresearchgate.net

Combinatorial and Parallel Synthesis Approaches for Compound Libraries

The reactivity of this compound makes it an ideal substrate for combinatorial and parallel synthesis approaches. These techniques allow for the rapid generation of large libraries of related compounds, which can then be screened for biological activity or other desired properties.

In a parallel synthesis approach, the starting trichloropyrimidine can be reacted with a diverse set of nucleophiles in separate reaction vessels, leading to a library of mono-substituted products. Each of these products can then be subjected to a second round of diversification by reacting them with another set of reagents, and so on. This modular approach allows for the systematic exploration of chemical space around the pyrimidine scaffold.

Spectroscopic and Structural Characterization of 5 Benzyl 2,4,6 Trichloropyrimidine and Its Derivatives

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidationnih.govvensel.orgtheaic.org

Nuclear Magnetic Resonance (NMR) spectroscopy stands as a cornerstone technique for the unambiguous determination of the chemical structure of 5-Benzyl-2,4,6-trichloropyrimidine and its analogues in solution. By analyzing the magnetic properties of atomic nuclei, NMR provides a detailed map of the atoms within a molecule and their chemical environment.

Proton NMR (¹H NMR) Analysisvensel.org

Proton (¹H) NMR spectroscopy is instrumental in identifying the number and types of hydrogen atoms in a molecule. For this compound, the ¹H NMR spectrum would be expected to show distinct signals corresponding to the protons of the benzyl (B1604629) group. The methylene (B1212753) protons (CH₂) of the benzyl group would likely appear as a singlet, while the aromatic protons of the phenyl ring would exhibit a complex multiplet pattern in the aromatic region of the spectrum. The exact chemical shifts and splitting patterns provide valuable information about the electronic environment and neighboring protons.

In derivatives where the pyrimidine (B1678525) ring is modified, such as in 4,6-diamino-pyrimidine-2-thiol derivatives, the ¹H NMR spectra reveal additional signals for the amino protons. vensel.org For instance, in N-benzyl-2-(4,6-diaminopyrimidin-2-ylthio)-acetamide, the amide proton and the amino protons would give rise to characteristic signals. vensel.org

Carbon NMR (¹³C NMR) and Heteronuclear NMR (e.g., ¹⁹F NMR)nih.gov

Carbon-13 (¹³C) NMR spectroscopy complements ¹H NMR by providing information about the carbon skeleton of the molecule. In this compound, distinct signals would be observed for each unique carbon atom in both the pyrimidine and benzyl moieties. The carbons attached to the electron-withdrawing chlorine atoms on the pyrimidine ring would be expected to resonate at a lower field (higher ppm values). The chemical shifts of the benzyl group carbons would also be characteristic.

For derivatives containing other heteroatoms like fluorine, ¹⁹F NMR can be a powerful tool. While not directly applicable to the parent compound, if fluorinated analogues were synthesized, ¹⁹F NMR would provide direct information about the number and electronic environment of the fluorine atoms.

Table 1: Representative NMR Data for Pyrimidine Derivatives

| Compound | ¹H NMR (δ, ppm) | ¹³C NMR (δ, ppm) | Reference |

| 4-(4-chlorophenyl)pyrimidine | 9.27 (d, 1H), 8.79-8.78 (d, 1H), 8.07-8.04 (m, 2H), 7.71-7.69 (m, 1H), 7.51-7.48 (m, 2H) | 162.72, 159.16, 157.66, 137.46, 134.91, 129.33, 128.43, 116.77 | rsc.org |

| 4-(2-bromophenyl)pyrimidine | 9.25 (d, 1H), 9.73-8.72 (d, 1H), 7.63-7.61 (t, 2H), 7.52-7.50 (dd, 1H), 7.38-7.34 (m, 1H), 7.26-7.22 (m, 1H) | 165.28, 158.97, 156.61, 138.59, 133.72, 131.37, 131.01, 127.87, 121.98, 121.32 | rsc.org |

| 4,5,6-trichloropyrimidine-2-carboxamide | 8.04 (br s, 1H), 7.32 (br s, 1H) | 161.9, 160.6, 155.8, 131.1 | mdpi.com |

Two-Dimensional NMR Techniques (COSY, HSQC, HMBC)

To definitively assign all proton and carbon signals and to establish the connectivity between different parts of the molecule, two-dimensional (2D) NMR techniques are employed.

COSY (Correlation Spectroscopy) : This experiment reveals proton-proton (¹H-¹H) couplings. sdsu.edu For this compound, COSY would show correlations between the adjacent aromatic protons on the benzyl ring, helping to assign their specific positions.

HSQC (Heteronuclear Single Quantum Coherence) : This technique correlates directly bonded proton and carbon atoms (¹H-¹³C). sdsu.edu It allows for the direct assignment of a proton signal to its attached carbon atom. For the benzyl group, the methylene protons would show a correlation to the methylene carbon, and each aromatic proton would correlate to its respective aromatic carbon.

HMBC (Heteronuclear Multiple Bond Correlation) : This experiment shows correlations between protons and carbons that are separated by two or three bonds (long-range ¹H-¹³C couplings). sdsu.edu HMBC is crucial for connecting different fragments of a molecule. In the case of this compound, HMBC would show correlations between the methylene protons of the benzyl group and the C5 carbon of the pyrimidine ring, as well as with carbons of the phenyl ring, thus confirming the attachment of the benzyl group to the pyrimidine core.

Vibrational Spectroscopy (Infrared, Raman) for Functional Group Identificationnih.govesisresearch.org

Vibrational spectroscopy, including Infrared (IR) and Raman spectroscopy, provides information about the functional groups present in a molecule by probing their vibrational modes.

For this compound, the IR spectrum would be expected to show characteristic absorption bands for:

C-H stretching vibrations of the aromatic and methylene groups.

C=C and C=N stretching vibrations within the pyrimidine and phenyl rings.

C-Cl stretching vibrations, which typically appear in the lower frequency region of the spectrum.

Raman spectroscopy provides complementary information and is particularly useful for identifying non-polar bonds. The combination of IR and Raman data can lead to a more complete vibrational assignment. For instance, in related pyrimidine derivatives, C-H stretching modes are observed around 3032-3090 cm⁻¹, while C-H in-plane and out-of-plane bending vibrations are found in the regions of 1000-1500 cm⁻¹ and 750-1000 cm⁻¹, respectively. core.ac.uk In 2,6-dichlorobenzyl alcohol, C-Cl stretching modes were assigned in the 786-829 cm⁻¹ region in the IR spectrum and 778-794 cm⁻¹ in the Raman spectrum. theaic.org

Table 2: General Vibrational Frequencies for Related Functional Groups

| Functional Group | Vibrational Mode | Typical Wavenumber (cm⁻¹) | Reference |

| Aromatic C-H | Stretching | 3100-3000 | theaic.org |

| Methylene C-H | Asymmetric & Symmetric Stretching | 3000±50 & 2965±30 | theaic.org |

| C=C (aromatic) | Stretching | 1600-1450 | |

| C=N (pyrimidine) | Stretching | 1580-1520 | esisresearch.org |

| C-Cl | Stretching | 800-700 | theaic.org |

Note: These are general ranges and the exact frequencies for this compound may vary.

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Analysisphytobank.ca

Mass spectrometry (MS) is a powerful technique used to determine the molecular weight of a compound and to gain insights into its structure through analysis of its fragmentation pattern. For this compound, high-resolution mass spectrometry (HRMS) would provide the exact mass of the molecule, allowing for the confirmation of its elemental composition.

The mass spectrum would show a molecular ion peak ([M]⁺) corresponding to the mass of the intact molecule. Due to the presence of chlorine isotopes (³⁵Cl and ³⁷Cl), the molecular ion peak would appear as a characteristic cluster of peaks, with the relative intensities determined by the number of chlorine atoms. The fragmentation pattern observed in the mass spectrum would result from the cleavage of the molecule at its weakest bonds, providing further structural information. For example, a common fragmentation would be the loss of the benzyl group or chlorine atoms.

X-ray Crystallography for Solid-State Structure Determinationarkat-usa.org

The crystal structure of related pyrimidine derivatives, such as N-benzyl-2-(4,6-diaminopyrimidin-2-ylthio)-acetamide, has been determined using this method, revealing the molecular geometry and the presence of intra- and intermolecular hydrogen bonds that stabilize the crystal structure. vensel.org Similarly, the crystal structure of 4,5,6-trichloropyrimidine-2-carboxamide has been characterized. mdpi.com

Chromatographic Techniques for Purity Assessment and Separation (e.g., LC-MS, GC)

The purity and separation of this compound and its derivatives are crucial for their application in various scientific fields. Chromatographic techniques, particularly Liquid Chromatography-Mass Spectrometry (LC-MS) and Gas Chromatography (GC), are powerful tools for this purpose. These methods allow for the effective separation of the target compound from impurities and its unambiguous identification and quantification.

Liquid Chromatography-Mass Spectrometry (LC-MS)

LC-MS combines the separation capabilities of high-performance liquid chromatography (HPLC) with the sensitive and selective detection of mass spectrometry. This technique is well-suited for the analysis of pyrimidine derivatives.

Detailed Research Findings:

A study focusing on the analysis of various compounds in peas utilized a High-Performance Liquid Chromatography-Triple Quadrupole-Mass Spectrometry (HPLC-QQQ-MS/MS) system to detect the presence of this compound. nih.gov While the study qualitatively confirmed the presence of the compound in different pea cultivars, it provides a foundational method that can be applied for its quantitative analysis and purity assessment. nih.gov The general chromatographic and mass spectrometric conditions used in this study are detailed below.

Chromatographic Conditions:

The separation was achieved using an Agilent 1200 infinity series HPLC system. nih.gov The specific parameters are outlined in the table below.

| Parameter | Value |

| Chromatographic Column | Agilent Eclipse XDB-C18 (4.6 mm × 250 mm, 5 µm) |

| Mobile Phase A | Ultrapure water with 0.1% (v/v) formic acid |

| Mobile Phase B | Acetonitrile (B52724) solution |

| Flow Rate | 0.3 mL/min |

| Column Temperature | 35 ℃ |

| Injection Volume | 10 µL |

Table 1: General HPLC Conditions for the analysis of compounds including this compound, based on a study of pea cultivars. nih.gov Specific retention time for this compound was not reported in this study.

Mass Spectrometry Conditions:

The detection was performed using a mass spectrometer with the following general conditions. nih.gov

| Parameter | Value |

| Ion Source | Electrospray Ionization (ESI) |

| Capillary Voltage | 4.0 kV |

| Ion Source Temperature | 150 ℃ |

| Desolvation Gas (N₂) Flow | 900 L/h |

| Injection Cone Voltage | 35 V |

Table 2: General Mass Spectrometry Conditions for the analysis of compounds including this compound. nih.gov Specific mass-to-charge ratios (m/z) for precursor and product ions for this compound were not detailed in this study.

The application of such LC-MS/MS methods provides high sensitivity and selectivity, which is essential for determining the purity of this compound, even in complex matrices. nih.gov For rigorous purity assessment, a reference standard of the compound would be used to determine its specific retention time and to develop a quantitative method with calibration curves.

Gas Chromatography (GC)

Gas chromatography, particularly when coupled with a mass spectrometer (GC-MS), is another valuable technique for the analysis of volatile and thermally stable compounds like chlorinated pyrimidines. While specific GC methods for this compound are not detailed in the reviewed literature, methods for related compounds can be adapted. For instance, the analysis of other chlorinated aromatic compounds often involves a non-polar or medium-polarity capillary column and temperature programming to ensure efficient separation. The mass spectrometer allows for the identification of the compound based on its characteristic fragmentation pattern upon electron ionization.

The development of a specific GC method for this compound would involve optimizing parameters such as the injection port temperature, the oven temperature program, the carrier gas flow rate, and the type of capillary column to achieve good resolution and peak shape. The resulting mass spectrum would serve as a fingerprint for its identification and could be used to build a library for future analyses.

Computational Chemistry and Theoretical Investigations

Quantum Chemical Calculations of Electronic Structure and Reactivity

Quantum chemical calculations are fundamental to understanding the electronic characteristics of 5-benzyl-2,4,6-trichloropyrimidine. These calculations, often employing methods like Hartree-Fock or post-Hartree-Fock methods, can determine the distribution of electrons within the molecule, which in turn governs its reactivity. The electronic structure is heavily influenced by the electron-withdrawing nature of the three chlorine atoms and the pyrimidine (B1678525) ring, as well as the presence of the benzyl (B1604629) group.

The highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) are key indicators of a molecule's reactivity. The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy reflects its ability to accept electrons. For this compound, the HOMO is expected to be localized primarily on the benzyl and pyrimidine rings, while the LUMO is likely centered on the pyrimidine ring, particularly at the carbon atoms bonded to the chlorine atoms. The energy gap between the HOMO and LUMO (the HOMO-LUMO gap) is a crucial parameter for assessing the molecule's kinetic stability and chemical reactivity. A smaller gap generally implies higher reactivity. epstem.netphyschemres.org

Molecular electrostatic potential (MEP) maps provide a visual representation of the charge distribution and are used to predict sites for electrophilic and nucleophilic attack. In this compound, the regions around the nitrogen atoms of the pyrimidine ring and the chlorine atoms are expected to show negative electrostatic potential, making them susceptible to electrophilic attack. Conversely, the carbon atoms of the pyrimidine ring attached to the chlorine atoms are electron-deficient and represent likely sites for nucleophilic attack. physchemres.org

Table 1: Calculated Electronic Properties of a Substituted Pyrimidine Derivative (Illustrative Example)

| Property | Calculated Value | Significance |

| HOMO Energy | -6.5 eV | Indicates electron-donating capability |

| LUMO Energy | -1.2 eV | Indicates electron-accepting capability |

| HOMO-LUMO Gap | 5.3 eV | Relates to chemical reactivity and stability |

| Dipole Moment | 2.5 D | Measures the overall polarity of the molecule |

Note: The values in this table are illustrative for a substituted pyrimidine and not specific experimental or calculated values for this compound.

Prediction of Reaction Pathways and Transition States

Computational methods can be employed to predict the most likely pathways for chemical reactions involving this compound and to characterize the transition states associated with these pathways. This is particularly valuable for understanding its synthetic transformations, such as nucleophilic substitution reactions where the chlorine atoms are replaced by other functional groups. researchgate.netresearchgate.net

The high electron deficiency of the pyrimidine ring, exacerbated by the three chlorine substituents, makes the carbon atoms at positions 2, 4, and 6 highly electrophilic and thus prone to nucleophilic attack. researchgate.net Theoretical calculations can model the approach of a nucleophile to these positions, mapping out the potential energy surface of the reaction. By identifying the minimum energy path, the most favorable reaction pathway can be determined.

The calculation of transition state structures and their corresponding energies is crucial for determining the activation energy of a reaction. libretexts.orgresearchgate.net For nucleophilic aromatic substitution (SNAr) on the trichloropyrimidine ring, computational models can help to elucidate whether the reaction proceeds via a concerted mechanism or a stepwise mechanism involving a Meisenheimer intermediate. libretexts.org These calculations can also predict the regioselectivity of such reactions, determining which of the three chlorine atoms is most likely to be substituted first. Factors influencing this selectivity include the electronic effects of the benzyl group and the inherent reactivity differences between the 2, 4, and 6 positions of the pyrimidine ring. researchgate.netwwnorton.com

Density Functional Theory (DFT) Studies of Molecular Properties

Density Functional Theory (DFT) has become a widely used computational method for investigating the molecular properties of organic compounds due to its balance of accuracy and computational cost. researchgate.netresearchgate.net For this compound, DFT calculations can provide detailed information on its geometry, vibrational frequencies, and various electronic properties. physchemres.org

Geometry optimization using DFT allows for the determination of the most stable three-dimensional structure of the molecule, including bond lengths, bond angles, and dihedral angles. These optimized geometries can be compared with experimental data from techniques like X-ray crystallography, where available, to validate the computational model. researchgate.net For this compound, key structural parameters would include the planarity of the pyrimidine ring and the orientation of the benzyl substituent relative to the ring.

DFT methods are also used to calculate a range of molecular properties that describe the molecule's reactivity and behavior. These include ionization potential, electron affinity, electronegativity, chemical hardness, and softness. researchgate.net These "global reactivity descriptors" are derived from the HOMO and LUMO energies and provide a quantitative measure of the molecule's stability and reactivity. epstem.net

Table 2: Predicted Molecular Properties of a Substituted Pyrimidine from DFT Calculations (Illustrative Example)

| Property | Definition | Predicted Significance for this compound |

| Ionization Potential (I) | The energy required to remove an electron. | Relatively high due to electron-withdrawing groups. |

| Electron Affinity (A) | The energy released when an electron is added. | High, indicating a good electron acceptor. |

| Electronegativity (χ) | The tendency to attract electrons. | High, reflecting the electrophilic nature of the pyrimidine ring. |

| Chemical Hardness (η) | A measure of resistance to change in electron distribution. | Moderate, suggesting a balance between stability and reactivity. |

| Chemical Softness (S) | The reciprocal of chemical hardness. | Moderate, indicating a willingness to undergo chemical reactions. |

Note: The significance described is based on general principles for a molecule with the structure of this compound. Specific values would require dedicated DFT calculations.

Molecular Dynamics Simulations for Conformational and Intermolecular Interactions

While quantum chemical calculations are excellent for understanding the properties of a single molecule, molecular dynamics (MD) simulations are employed to study the behavior of a molecule over time, including its conformational changes and interactions with other molecules. nih.govnih.gov

For this compound, a key aspect to investigate with MD simulations is the conformational flexibility arising from the rotation around the single bond connecting the benzyl group to the pyrimidine ring. The simulation can explore the potential energy landscape associated with this rotation, identifying the most stable conformations and the energy barriers between them. This information is crucial for understanding how the molecule might interact with biological targets or other molecules in a condensed phase.

MD simulations are also invaluable for studying intermolecular interactions. rsc.org By simulating a system containing multiple molecules of this compound, it is possible to investigate how they pack together in a solid state or how they behave in a solution. These simulations can reveal the nature and strength of intermolecular forces, such as van der Waals interactions and potential halogen bonding involving the chlorine atoms. Understanding these interactions is important for predicting physical properties like melting point and solubility. In the context of drug design, MD simulations can be used to model the interaction of this compound with a target protein, providing insights into its binding mode and affinity. youtube.com

Table 3: Typical Parameters for a Molecular Dynamics Simulation

| Parameter | Description | Typical Value/Setting for an Organic Molecule |

| Force Field | A set of parameters describing the potential energy of the system. | AMBER, CHARMM, or OPLS |

| Solvent Model | Representation of the solvent environment. | TIP3P or SPC/E for water |

| Ensemble | The statistical mechanical ensemble used (e.g., NVT, NPT). | NPT (constant number of particles, pressure, and temperature) |

| Simulation Time | The duration of the simulation. | Nanoseconds (ns) to microseconds (µs) |

| Time Step | The integration time step for the equations of motion. | 1-2 femtoseconds (fs) |

Applications in Advanced Organic Synthesis and Materials Science Research

Role as Versatile Building Blocks in Multistep Organic Syntheses

The trifunctional nature of 5-Benzyl-2,4,6-trichloropyrimidine, owing to the three chlorine atoms at the 2, 4, and 6 positions, establishes it as a versatile building block in multistep organic synthesis. These chlorine atoms can be selectively displaced by a wide array of nucleophiles, a characteristic common to polychlorinated pyrimidines. The reactivity of these positions towards nucleophilic substitution allows for a controlled, stepwise introduction of different functional groups.

Research on the parent compound, 2,4,6-trichloropyrimidine (B138864), demonstrates that substitutions can be regioselective. For instance, reactions with various anilines show that monosubstitution occurs readily, with the primary product often being the 4-substituted derivative. researchgate.net The reaction conditions, such as the solvent and the nature of the nucleophile, can influence the position of the substitution. researchgate.net This controlled reactivity is crucial for building complex molecular architectures where specific placement of substituents is required. Under more forcing conditions or with an excess of the nucleophile, disubstituted products can also be formed. researchgate.net This stepwise functionalization is a key feature that allows chemists to use compounds like this compound to construct a library of derivatives from a single, readily accessible starting material.

| Reactant | Nucleophile | Conditions | Primary Product | Reference |

|---|---|---|---|---|

| 2,4,6-Trichloropyrimidine | 4-Substituted Anilines | Ethanol (Solvent) | 4-Anilino-2,6-dichloropyrimidine | researchgate.net |

| 2,4,6-Trichloropyrimidine | Bis(4-methoxybenzyl)amine | Et3N, BuOH, 75 °C | 4-(Bis(4-methoxybenzyl)amino)-2,6-dichloropyrimidine | researchgate.net |

| 2,4,6-Trichloropyrimidine-5-carbaldehyde (B1310558) | Nitrogen Nucleophiles | Phase Transfer Catalysis (TBAI) | Regioselective C-N bond formation | |

| 2,4,6-Trichloropyrimidine | Sodium Amide | - | Mixture of 4-amino-2,6-dichloropyrimidine (B161716) and 2-amino-4,6-dichloropyrimidine | researchgate.net |

Precursors for Complex Heterocyclic Architectures

The strategic functionalization of this compound paves the way for its use as a precursor in the synthesis of complex heterocyclic architectures. Following initial nucleophilic substitutions, the introduced functional groups can undergo subsequent intramolecular or intermolecular reactions to form fused ring systems. This approach is a powerful method for generating novel polycyclic heteroaromatics, which are prevalent scaffolds in medicinal chemistry and materials science.

Synthetic Utility in Scaffold Development for Advanced Materials

The versatility of this compound as a synthetic building block extends to its utility in developing scaffolds for advanced materials. The ability to introduce a variety of substituents at the 2, 4, and 6 positions allows for the fine-tuning of the molecule's electronic, optical, and physical properties. This tunable nature is highly desirable in materials science, where molecular properties dictate bulk material function.

By carefully selecting nucleophiles for substitution reactions, researchers can craft molecules with specific functionalities. For instance, attaching electron-donating or electron-withdrawing groups can modulate the molecule's highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) energy levels, which is critical for applications in organic electronics. mdpi.com The pyrimidine (B1678525) ring itself is electron-deficient, a property that is beneficial for creating materials with specific charge-transport characteristics. researchgate.net The benzyl (B1604629) group at the C5 position can also be modified or used to influence solubility, morphology, and intermolecular interactions in the solid state. This adaptability makes this compound a valuable scaffold for creating bespoke molecules tailored for advanced material applications, from organic semiconductors to fluorescent probes.

Investigation of Pyrimidine Derivatives in Organic Electronic Materials

Pyrimidine derivatives are extensively investigated for their use in organic electronic materials, particularly in organic light-emitting devices (OLEDs). spiedigitallibrary.orgresearchgate.net The pyrimidine core is an electron-deficient azaaromatic system due to the presence of two nitrogen atoms, which imparts a high electron-accepting property. spiedigitallibrary.orgresearchgate.netspiedigitallibrary.org This inherent electronic character makes pyrimidine-based molecules excellent candidates for several roles within OLEDs.

They are widely incorporated as building blocks in:

Electron-Transporting Materials (ETMs) : The electron-deficient nature of the pyrimidine ring facilitates efficient electron injection and transport, which is crucial for balancing charge carriers within an OLED and improving device efficiency and stability. spiedigitallibrary.orgspiedigitallibrary.org

Host Materials : Pyrimidine derivatives are used to create bipolar host materials by combining the electron-accepting pyrimidine unit with an electron-donating unit, such as carbazole (B46965). spiedigitallibrary.orgspiedigitallibrary.orgrsc.org These bipolar hosts can achieve a better charge balance in the emissive layer, leading to high-efficiency OLEDs. spiedigitallibrary.orgrsc.org

Emitters : Pyrimidine-containing molecules have been developed as fluorescent, phosphorescent, and thermally activated delayed fluorescent (TADF) emitters. spiedigitallibrary.orgresearchgate.netktu.edu The pyrimidine core can be functionalized to tune the emission color and efficiency. ktu.edu

The development of pyrimidine-based materials has led to significant advances in OLED performance, including higher quantum efficiencies and longer operational lifetimes. spiedigitallibrary.orgspiedigitallibrary.orgrsc.org

| Compound Type | Application in OLEDs | Key Feature | Reference |

|---|---|---|---|

| Pyrimidine-based ETMs | Electron Transport Layer | High electron-accepting property for efficient electron injection/transport. | spiedigitallibrary.orgspiedigitallibrary.org |

| Pyrimidine-Carbazole Hybrids (e.g., Py2Cz, Py2BFCz) | Bipolar Host Material | Combines electron-accepting pyrimidine with electron-donating carbazole for balanced charge transport. | rsc.org |

| Phenyl Pyrimidine Derivatives | Emitters | Used as the acceptor unit in donor-acceptor emitters for electroluminescence. | ktu.edu |

| BPyMPM, BPyPPM | Exciplex Host Component | Wide-energy-gap pyrimidine-containing materials used to form highly efficient exciplex hosts. | spiedigitallibrary.org |

Conclusion and Future Directions in 5 Benzyl 2,4,6 Trichloropyrimidine Research

Summary of Key Synthetic and Reactivity Advances

While dedicated research on 5-benzyl-2,4,6-trichloropyrimidine is not extensively documented, its synthesis can be logically inferred from established methods for analogous compounds. The common industrial preparation of 2,4,6-trichloropyrimidine (B138864) involves the chlorination of barbituric acid with reagents like phosphorus oxychloride (POCl₃). google.comgoogle.com The introduction of the C5-benzyl group likely precedes or follows this core synthesis, potentially starting from 5-benzylbarbituric acid (also known as 5-benzyl-pyrimidine-2,4,6-trione), which is commercially available. sigmaaldrich.com

The reactivity of the this compound scaffold is dominated by the chemistry of its three chloro-substituents. The pyrimidine (B1678525) ring is an electron-deficient system, making the attached chlorine atoms highly susceptible to displacement. researchgate.net Key transformations revolve around nucleophilic aromatic substitution and palladium-catalyzed cross-coupling reactions.

Nucleophilic Aromatic Substitution (SNAr): This is the most fundamental reaction for functionalizing the trichloropyrimidine core. The chlorine atoms can be sequentially displaced by a wide range of nucleophiles, including amines, alcohols, and thiols. nih.gov The inherent asymmetry of the molecule means that the electronic and steric environment of each chlorine atom is distinct, influencing the regioselectivity of the substitution. In 2,4,6-trichloropyrimidine, the C2 position is flanked by two ring nitrogens, affecting its reactivity relative to the C4 and C6 positions. zenodo.org The presence of the C5-benzyl group introduces significant steric hindrance, which would be expected to disfavor nucleophilic attack at the adjacent C4 and C6 positions, potentially offering a degree of regiocontrol.

Palladium-Catalyzed Cross-Coupling Reactions: Modern synthetic chemistry has greatly expanded the toolkit for modifying halogenated heterocycles. For a scaffold like this compound, these methods are crucial for building molecular complexity through carbon-carbon and carbon-nitrogen bond formation.

Suzuki-Miyaura Coupling: This reaction enables the formation of C-C bonds by coupling the chloropyrimidine with aryl or vinyl boronic acids. nih.govlibretexts.org It is a robust and widely used method for synthesizing biaryl compounds, which are common motifs in pharmaceuticals. mdpi.com The differential reactivity of the C2, C4, and C6 positions can allow for selective and sequential couplings under carefully controlled conditions. nih.gov

Sonogashira Coupling: This method facilitates the coupling of terminal alkynes with the chloropyrimidine scaffold, catalyzed by palladium and a copper co-catalyst. wikipedia.orglibretexts.org This reaction is invaluable for constructing conjugated enyne and arylalkyne systems, which are of interest in materials science and as precursors for more complex structures. libretexts.orgnih.gov

Buchwald-Hartwig Amination: As a powerful method for C-N bond formation, this reaction couples the chloropyrimidine with a diverse range of primary and secondary amines. wikipedia.orglibretexts.org It offers a direct route to substituted aminopyrimidines, a critical structural unit in many biologically active molecules, overcoming the limitations of classical SNAr reactions. nih.gov

Interactive Table of Key Reactions for the Trichloropyrimidine Core

| Reaction Type | Reagents/Catalyst | Product Type | Reference |

|---|---|---|---|

| Nucleophilic Substitution | Amine (R₂NH) | Aminopyrimidine | nih.gov, rsc.org |

| Suzuki-Miyaura Coupling | R-B(OH)₂, Pd Catalyst, Base | Aryl/Vinyl-pyrimidine | nih.gov, mdpi.com |

| Sonogashira Coupling | R-C≡CH, Pd/Cu Catalyst, Base | Alkynyl-pyrimidine | wikipedia.org, nih.gov |

| Buchwald-Hartwig Amination | R₂NH, Pd Catalyst, Ligand, Base | Aminopyrimidine | wikipedia.org, researchgate.net |

Unexplored Research Avenues and Current Challenges

The primary challenge in the chemistry of this compound is the control of regioselectivity . With three distinct reactive sites, synthetic operations can lead to mixtures of mono-, di-, and tri-substituted isomers, which are often difficult to separate. nih.govsemanticscholar.org The steric and electronic influence of the C5-benzyl group on the reactivity of the C2, C4, and C6 positions has not been systematically studied. This lack of fundamental reactivity data represents a significant barrier to its widespread adoption as a synthetic building block.

This central challenge gives rise to several unexplored research avenues:

Systematic Reactivity Mapping: A comprehensive study is needed to map the regiochemical outcomes of various substitution and coupling reactions under a range of conditions. This would involve systematically reacting this compound with different classes of nucleophiles and coupling partners to establish a predictable reactivity hierarchy for the three chloro-substituents.

Development of Orthogonal Deprotection Strategies: Investigating methods for the selective, one-pot functionalization of the different chloro positions would be a major advance. This could involve leveraging subtle differences in reactivity or developing novel catalyst systems that can discriminate between the C2, C4, and C6 positions.

Medicinal Chemistry Scaffolding: Given the importance of substituted pyrimidines in drug discovery, a key unexplored avenue is the use of the this compound core to generate libraries of novel compounds for biological screening. The unique three-dimensional arrangement of substituents that can be installed on this scaffold may lead to new intellectual property and the discovery of potent biological probes or drug leads.

Materials Science Applications: The ability to introduce multiple aryl and alkynyl groups through cross-coupling reactions opens the door to synthesizing novel conjugated materials. The this compound core could serve as a branching point for creating star-shaped oligomers or polymers with interesting photophysical or electronic properties. libretexts.org

Outlook for Next-Generation Pyrimidine-Based Chemical Entities and Methodologies

The future of pyrimidine chemistry is tied to the development of more efficient, selective, and sustainable synthetic methods. For a complex building block like this compound, progress will depend on harnessing next-generation catalytic systems and methodologies.

The continued evolution of palladium catalysis , particularly in the design of sophisticated phosphine (B1218219) ligands and N-heterocyclic carbenes (NHCs), will be critical. nih.govwikipedia.org These advanced catalysts offer the potential to overcome the challenge of regioselectivity by enabling reactions at lower temperatures and with greater functional group tolerance, allowing for finer control over which chlorine atom reacts. Nickel-catalyzed amination has also emerged as a promising alternative. researchgate.net

Furthermore, the push towards greener and more efficient synthesis will shape future research. Methodologies such as microwave-assisted synthesis, which can dramatically reduce reaction times, and reactions in aqueous media are becoming increasingly important. researchgate.netnih.gov Applying these techniques to the functionalization of this compound could provide more sustainable and scalable routes to its derivatives.

Ultimately, this compound stands as a promising but underutilized platform in synthetic chemistry. The key advances in cross-coupling and nucleophilic substitution provide a solid foundation for its exploration. The primary hurdles are the systematic understanding and control of its regiochemical reactivity. Overcoming these challenges through modern catalytic methods will unlock the full potential of this scaffold, paving the way for the creation of next-generation pyrimidine-based chemical entities for a wide range of applications, from medicine to materials science.

Q & A

Basic: What are the recommended synthetic routes for preparing 5-Benzyl-2,4,6-trichloropyrimidine, and how do reaction conditions influence yield?

Answer:

The synthesis typically involves nucleophilic substitution or halogenation of a pyrimidine precursor. For example, benzylation of 2,4,6-trichloropyrimidine using benzyl halides under basic conditions (e.g., K₂CO₃ in DMF) can introduce the benzyl group at the 5-position. Reaction temperature (80–120°C) and stoichiometry (1.2–1.5 equivalents of benzyl halide) are critical for yield optimization. Side reactions like over-alkylation or dehalogenation may occur at higher temperatures . Purity can be monitored via HPLC using a C18 column with a gradient of acetonitrile/water (retention time ~12–14 min) .

Basic: How should researchers characterize the purity and structural integrity of this compound?

Answer:

Combine multiple analytical techniques:

- ¹H/¹³C NMR : Confirm benzyl group integration (δ 4.3–4.6 ppm for CH₂; aromatic protons at δ 7.2–7.5 ppm) and pyrimidine ring chlorination (absence of C-H signals at positions 2,4,6) .

- Mass Spectrometry (EI-MS) : Look for the molecular ion peak at m/z 283 (C₁₁H₈Cl₃N₂⁺) and fragmentation patterns consistent with chlorine loss.

- XRD : Resolve crystal structure to confirm substitution patterns if single crystals are obtainable .

Advanced: How does the electronic environment of this compound influence its reactivity in cross-coupling reactions?

Answer:

The electron-withdrawing chlorine atoms activate the pyrimidine ring for nucleophilic aromatic substitution (SNAr) but may hinder metal-catalyzed couplings (e.g., Suzuki). Computational modeling (DFT) shows the C-2 and C-4 positions are more electrophilic (partial charge: −0.12 to −0.18) than C-6 (−0.08), favoring regioselective substitutions at C-2/C-4. For cross-coupling, use Pd(PPh₃)₄ with arylboronic acids at 80°C in THF/water (3:1) to overcome steric hindrance from the benzyl group . Monitor competing SNAr pathways via LC-MS to avoid side products .

Advanced: What strategies resolve contradictory data in regioselectivity studies of this compound derivatives?

Answer:

Contradictions often arise from solvent polarity or catalyst choice. For example:

- Case 1 : In DMSO, SNAr at C-2 dominates (solvent stabilizes transition state), while in toluene, C-4 reactivity increases due to reduced solvation .

- Case 2 : Pd catalysts may alter regioselectivity via π-coordination to the benzyl group.

Methodology : - Perform kinetic studies (time-resolved NMR) to track intermediate formation.

- Use isotopic labeling (e.g., ¹³C at C-2/C-4) to distinguish pathways.

- Validate with computational modeling (e.g., Gaussian09) to map transition states .

Basic: What are the stability considerations for storing this compound under laboratory conditions?

Answer:

The compound is moisture-sensitive due to hydrolyzable C-Cl bonds. Store under argon at −20°C in amber vials. Degradation products (e.g., hydroxylated pyrimidines) can be detected via TLC (Rf ~0.3 in ethyl acetate/hexane 1:4) or IR (loss of C-Cl stretch at 750 cm⁻¹). For long-term stability, lyophilize and store as a solid .

Advanced: How can computational tools predict the biological activity of this compound analogs?

Answer:

- Docking Studies : Use AutoDock Vina to model interactions with target enzymes (e.g., dihydrofolate reductase). The benzyl group may occupy hydrophobic pockets, while chlorine atoms form halogen bonds.

- QSAR : Build models using descriptors like ClogP (lipophilicity) and polar surface area. Correlate with experimental IC₅₀ data from enzyme inhibition assays .

- MD Simulations : Assess binding stability over 100 ns trajectories (GROMACS) to prioritize analogs with low RMSD (<2 Å) .

Basic: What safety protocols are critical when handling this compound?

Answer:

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.